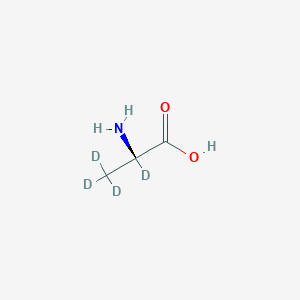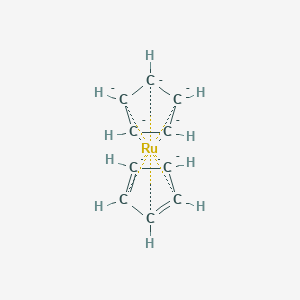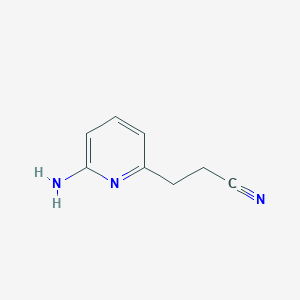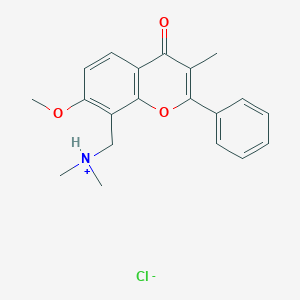
L-Alanine-d4
Vue d'ensemble
Description
L-Alanine-d4 is a deuterated compound that is L-alanine in which the alpha-hydrogen and the three methyl hydrogens are replaced by deuterium . It is a non-essential amino acid, involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and central nervous system .
Molecular Structure Analysis
The molecular formula of L-Alanine-d4 is C3H3D4NO2 . The InChI representation is InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D . The Canonical SMILES representation is [2H]C@@O)(C([2H])([2H])[2H])N .
Physical And Chemical Properties Analysis
The molecular weight of L-Alanine-d4 is 93.12 g/mol . The exact mass and monoisotopic mass are 93.072785450 g/mol . The computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .
Applications De Recherche Scientifique
Nonlinear Optical Device Applications
L-Alanine-d4 can influence the properties of materials used in nonlinear optical devices, potentially improving their performance and reducing dislocation density .
Microbial Carbon and Nitrogen Metabolism
It plays a key role in microbial carbon and nitrogen metabolism, which is crucial for understanding bacterial growth and nutrient cycles .
Biosynthesis Applications
Alanine dehydrogenase enzymes use L-Alanine-d4 in the biosynthesis of L-alanine from inexpensive carbon sources like glucose, which has implications for industrial production processes .
Medical Research
In medical research, L-Alanine-d4 is evaluated for its role in metabolism within bacteria and its distribution within the body, especially in bacterial infection models .
Mécanisme D'action
Target of Action
L-Alanine-d4 is the deuterium labeled form of L-Alanine . L-Alanine is a non-essential amino acid that plays a key role in various biological processes . It is involved in sugar and acid metabolism, enhances immunity, and provides energy for muscle tissue, brain, and the central nervous system .
Mode of Action
L-Alanine-d4, like L-Alanine, participates in sugar and acid metabolism, enhancing immunity and providing energy for muscle tissue, brain, and the central nervous system . The deuterium labeling allows for tracking of the compound in biological systems, which can be particularly useful in drug development processes .
Biochemical Pathways
L-Alanine-d4 is involved in several biochemical pathways. One of its primary roles is in energy metabolism, particularly glucose metabolism . During periods of intense physical activity or fasting, alanine can be converted into glucose through a process called gluconeogenesis . Additionally, L-Alanine-d4 can be used to gain insights into amino acid metabolism, protein synthesis, and related cellular processes .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
As a deuterium labeled form of l-alanine, it is likely to have similar effects as l-alanine, which include participation in sugar and acid metabolism, enhancement of immunity, and provision of energy for muscle tissue, brain, and the central nervous system .
Action Environment
It is known that the compound is stable and can be stored at room temperature in continental us
Safety and Hazards
L-Alanine-d4 should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(2S)-2-amino-2,3,3,3-tetradeuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-IALWIIEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])[2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480390 | |
| Record name | L-Alanine-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine-d4 | |
CAS RN |
18806-29-6 | |
| Record name | L-Alanine-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does L-Alanine-d4 help in understanding the mechanism of enzymes like L-alanine dehydrogenase?
A1: [] L-Alanine-d4, along with other deuterated substrates like L-serine-d3, are used in kinetic isotope effect studies. By substituting hydrogen atoms with deuterium, researchers can observe changes in reaction rates, revealing details about the rate-limiting steps and the involvement of specific hydrogen atoms in the enzymatic reaction. For example, using L-alanine-d4 and analyzing the deuterium isotope effects helped determine that L-alanine is a "sticky" substrate for Bacillus subtilis L-alanine dehydrogenase, meaning it reacts to form products faster than it dissociates from the enzyme. []
Q2: What structural insights about L-alanine can be derived from studies using L-Alanine-d4?
A2: [] Research using L-Alanine-d4 in electron paramagnetic resonance (EPR) studies provided valuable insights into the structure of copper-amino acid complexes. The well-defined ligand hyperfine structures observed in the EPR spectra of Cu2+ complexes in L-alanine-d4 crystals indicated that the amino group exists as -NH2 instead of the zwitterionic -NH3+ form. This suggests that the incorporation of Cu2+ requires the removal of two protons from the L-alanine molecule. []
Q3: Are there any other interesting findings regarding L-alanine from these studies?
A3: [] Yes, EPR studies using L-Alanine-d4 revealed the presence of small and anisotropic proton hyperfine couplings. This finding suggests that the ligand amino protons in the copper-amino acid complex undergo a rearrangement motion. []
- Cleland, W. W. (1982). Use of isotope effects and pH studies to determine the chemical mechanism of Bacillus subtilis L-alanine dehydrogenase. Biochemistry, 21(14), 3450–3457.
- Fujimoto, M., Tomkiewicz, Y., & Fujimoto, M. (1973). Ligand hyperfine interaction in Cu2+ complexes in amino acid crystals: L‐alanine‐d4 and α‐glycine‐d2. The Journal of Chemical Physics, 58(7), 3210–3218.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Fmoc-(S,S)-[Pro-Leu]-spirolactame](/img/structure/B136863.png)










![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)

